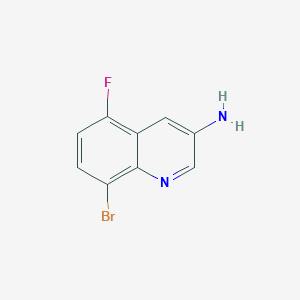

8-Bromo-5-fluoroquinolin-3-amine

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic and Materials Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in organic and materials chemistry. mdpi.comnih.govnih.gov Its rigid, planar structure and the presence of a nitrogen atom confer upon it a range of chemical properties that make it a privileged scaffold in drug discovery. nih.gov The quinoline nucleus is a key structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govnih.gov

In medicinal chemistry, the quinoline framework serves as a versatile template for the design of therapeutic agents. nih.govnih.gov Well-known drugs such as chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and topotecan (B1662842) (anticancer) feature the quinoline core, underscoring its importance in pharmaceutical development. bldpharm.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. bldpharm.com

Beyond its role in medicine, the quinoline scaffold is also of considerable interest in materials science. Its inherent photophysical properties, stemming from the extended π-conjugated system, make it a suitable component for organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The nitrogen atom in the quinoline ring can also act as a ligand, enabling the formation of metal complexes with interesting catalytic and magnetic properties.

Strategic Role of Halogen Substituents in Modulating Quinoline Framework Reactivity

The introduction of halogen substituents onto the quinoline framework is a powerful strategy for modulating its chemical and physical properties. Halogens, such as fluorine, chlorine, bromine, and iodine, exert a profound influence on the electronic distribution, lipophilicity, and metabolic stability of the quinoline ring. These effects are a consequence of the interplay between the inductive and mesomeric effects of the halogen atoms.

From a synthetic perspective, halogen substituents serve as versatile handles for further chemical transformations. They can be readily displaced by nucleophiles or participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the construction of complex molecular architectures and the introduction of diverse functional groups onto the quinoline scaffold.

Overview of Current Research Trajectories Involving 8-Bromo-5-fluoroquinolin-3-amine

While extensive research has been conducted on a wide array of halogenated quinolines, this compound is an example of a compound that is emerging as a valuable building block in synthetic and medicinal chemistry. Although specific published research on this particular molecule is limited, its structural features suggest several potential research trajectories.

Given the known biological activities of related amino- and halo-quinolines, it is plausible that this compound could serve as a precursor for the synthesis of novel compounds with potential applications in areas such as:

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic amine core. The 3-aminoquinoline (B160951) scaffold of this compound could be a starting point for the development of new anticancer agents.

Antimalarial and Antibacterial Agents: The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs. nih.govnih.gov While this compound is a 3-aminoquinoline, the general quinoline core with halogen and amine substitution warrants investigation for its potential antimicrobial properties. mdpi.comresearchgate.net

Materials Science: The fluorescent nature of the quinoline ring system, combined with the heavy atom effect of bromine, could make derivatives of this compound interesting candidates for phosphorescent materials used in OLEDs.

The following table summarizes some of the key physical and chemical properties of this compound, which are important for its use in chemical synthesis.

| Property | Value |

| Molecular Formula | C₉H₆BrFN₂ |

| Molecular Weight | 241.06 g/mol |

| Appearance | Solid |

| CAS Number | 1699653-54-7 |

As a commercially available research chemical, the stage is set for the exploration of the synthetic utility and potential applications of this compound. Future research will likely focus on leveraging its unique combination of functional groups to create novel molecules with tailored properties for a range of scientific disciplines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-fluoroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNPOXZJMWOPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=C(C=N2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 5 Fluoroquinolin 3 Amine and Analogous Systems

Precursor Synthesis and Functionalization Pathways

The construction of the 8-Bromo-5-fluoroquinolin-3-amine scaffold necessitates a multi-step approach, beginning with the synthesis of appropriately substituted precursors. A plausible retrosynthetic analysis suggests that the target molecule can be derived from a di-halogenated quinoline (B57606) intermediate, which itself can be assembled from simpler aniline (B41778) and carbonyl compounds through established quinoline syntheses like the Combes, Doebner-von Miller, or Friedländer reactions. acs.org

A potential starting material for the synthesis is 2-bromo-5-fluoroaniline, which can be prepared by the hydro-reduction of 2-bromo-5-fluoronitrobenzene. google.com This aniline derivative can then be subjected to a cyclization reaction to form the quinoline core. For instance, a modified Friedländer synthesis involving the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group can be utilized to build the quinoline ring system. researchgate.net

The functionalization pathway would then involve the sequential and regioselective introduction of the remaining substituents. The order of these introductions is critical to achieve the desired substitution pattern, as existing substituents on the quinoline ring will direct the position of subsequent functionalizations.

Advanced Regioselective Halogenation Strategies

The introduction of halogen atoms at specific positions on the quinoline ring is a key challenge in the synthesis of this compound. Advanced regioselective halogenation strategies are therefore essential.

Remote C5-H Halogenation of 8-Substituted Quinoline Precursors

The C5 position of the quinoline ring can be halogenated through remote C-H activation, often directed by a substituent at the C8 position. Research has demonstrated that 8-amido or 8-amino groups can direct the halogenation to the C5 position. mdpi.comrsc.orgrsc.org This strategy is particularly useful as it allows for the late-stage functionalization of a pre-formed quinoline core. Metal-free protocols using recyclable trihaloisocyanuric acids as the halogen source have been developed for the regioselective C5-halogenation of a range of 8-substituted quinolines, proceeding with high generality and often complete regioselectivity. rsc.orgrsc.org Both chlorination and bromination at the C5 position have been achieved in high yields using these methods. rsc.org

Directed Fluorination Approaches (e.g., at C5 or C8)

The introduction of a fluorine atom at the C5 position can be achieved through directed fluorination. One effective method involves the use of Selectfluor® as the fluorinating agent on 8-aminoquinoline (B160924) derivatives. mdpi.com This reaction proceeds via a radical pathway and has been shown to be regioselective for the C5 position under metal-free conditions. mdpi.com The directing effect of the C8-amino group is crucial for this selectivity. For the synthesis of this compound, a strategy could involve the C5-fluorination of an 8-bromoquinoline (B100496) precursor that either already contains a C3-amino precursor or can be subsequently functionalized at that position.

Selective Bromination Techniques (e.g., at C3 or C8)

Selective bromination of the quinoline ring is another critical step. The bromination of 8-substituted quinolines has been investigated, with the position of bromination being dependent on the nature of the substituent at C8 and the reaction conditions. rsc.org For instance, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, depending on the stoichiometry of the bromine used. rsc.org To achieve selective bromination at the C8 position in a 5-fluoroquinoline (B1202552) system, one might consider a multi-step approach involving the synthesis of an 8-amino-5-fluoroquinoline precursor, followed by a Sandmeyer-type reaction to introduce the bromo group. Alternatively, direct C-H activation methods for C8-functionalization are also being explored. mdpi.com

Diverse Amination Routes for the C3 Position

The final key transformation in the synthesis of this compound is the introduction of the amino group at the C3 position.

Direct Catalytic Amination Methods

A powerful and versatile method for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines. organic-chemistry.org In the context of synthesizing this compound, a precursor such as 3,8-dibromo-5-fluoroquinoline could potentially undergo a selective Buchwald-Hartwig amination at the C3 position. The success of this approach would depend on the differential reactivity of the C-Br bonds at the C3 and C8 positions. The choice of palladium catalyst, ligand, and reaction conditions would be critical to achieve the desired regioselectivity.

A plausible synthetic route could therefore involve the initial synthesis of a 3,8-dibromo-5-fluoroquinoline intermediate. This could be followed by a selective catalytic amination at the C3 position. The development of such a selective amination would be a key step in an efficient synthesis of the target compound.

Multi-Component and One-Pot Cycloaddition Reactions for Quinoline Ring Construction

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like quinolines in a single step from three or more reactants. researchgate.netlibretexts.org These reactions are characterized by high atom economy and the ability to generate structural diversity. researchgate.netlibretexts.org Similarly, one-pot cycloaddition reactions streamline the synthesis process by avoiding the isolation of intermediates.

Classical named reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses are foundational one-pot methods for quinoline ring construction.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. rsc.orgrsc.orgwikipedia.org The initial step is the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. rsc.orgrsc.org The regioselectivity of the final product can be influenced by steric and electronic effects of the substituents on the aniline and β-diketone. rsc.org

The Doebner-von Miller reaction is a versatile method for producing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. wikipedia.orgnih.gov A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies. wikipedia.orgnih.gov

The Friedländer synthesis provides a straightforward route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases and has been adapted for green chemistry approaches, including solvent-free conditions and the use of eco-friendly catalysts. mdpi.comwikipedia.org

Modern MCRs have expanded the toolbox for quinoline synthesis. For example, a zinc-based metal-organic framework (MOF) has been shown to catalyze a three-component reaction of aromatic amines, aldehydes, and alkynes under solvent-free conditions to produce 2,4-disubstituted quinolines. libretexts.org

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Combes | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (Lewis or Brønsted) | Substituted Quinoline |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base | Substituted Quinoline |

| MOF-Catalyzed MCR | Aromatic Amine, Aldehyde, Alkyne | Zinc-based MOF, Heat | 2,4-Disubstituted Quinoline |

Transition-Metal-Catalyzed Synthetic Protocols for Quinoline Functionalization

Transition-metal catalysis has become an indispensable tool for the functionalization of pre-formed quinoline rings, allowing for the precise introduction of various substituents.

Palladium-Catalyzed Cross-Coupling Reactions for C–C, C–N, and C–X Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds, and they are widely applied to modify haloquinolines.

The Suzuki-Miyaura coupling reaction joins an organoboron compound (boronic acid or ester) with an organic halide or triflate. mdpi.comyoutube.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. youtube.comorganic-chemistry.org It has been successfully used for the arylation of bromo- and chloropyrimidines, which are structurally related to quinolines. mdpi.com

The Sonogashira coupling provides a route to alkynylated aromatics by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. mdpi.comwikipedia.orgorganic-chemistry.org It has been applied to the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines, demonstrating its utility for functionalizing heterocyclic systems analogous to this compound. scirp.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. rsc.orgnih.gov This reaction has been used to synthesize quinolin-2(1H)-ones from 2-iodoanilines and α,β-unsaturated carbonyl compounds. nih.gov A dehydrogenative variant, the Fujiwara-Moritani reaction, allows for the direct C-H alkenylation of arenes without pre-functionalization. rsc.orgrsc.org

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, coupling an amine with an aryl halide. libretexts.orgwikipedia.org This reaction has largely replaced harsher methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org It is particularly relevant for the synthesis of aminoquinolines from their bromo- or chloro-analogs.

Other notable palladium-catalyzed cross-coupling reactions include:

Kumada coupling , which uses a Grignard reagent as the nucleophile. organic-chemistry.orgwikipedia.org

Stille coupling , which employs an organotin reagent. wikipedia.orglibretexts.orgjk-sci.com

Negishi coupling , which utilizes an organozinc reagent. nih.govyoutube.comuni-muenchen.de

Hiyama coupling , which involves an organosilane. organic-chemistry.orgwikipedia.org

Each of these reactions offers a unique set of conditions and substrate compatibilities for the functionalization of the quinoline core.

| Coupling Reaction | Nucleophile | Electrophile | Bond Formed |

| Suzuki-Miyaura | Organoboron | Organic Halide/Triflate | C-C |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | C-C (sp²-sp) |

| Heck | Alkene | Unsaturated Halide | C-C |

| Buchwald-Hartwig | Amine | Aryl Halide | C-N |

| Kumada | Grignard Reagent | Organic Halide | C-C |

| Stille | Organotin | Organic Halide/Triflate | C-C |

| Negishi | Organozinc | Organic Halide | C-C |

| Hiyama | Organosilane | Organic Halide/Triflate | C-C |

Ruthenium-Catalyzed Remote C5-Functionalization of N-Alkyl-8-aminoquinolines

While many C-H activation strategies target the position ortho to a directing group, methods for remote C-H functionalization are of significant interest for accessing otherwise difficult-to-reach positions on an aromatic ring. The 8-aminoquinoline moiety can act as a bidentate directing group, facilitating the functionalization of the quinoline core. organic-chemistry.org

Ruthenium-catalyzed reactions have been developed for the remote C5-sulfonation of N-alkyl-8-aminoquinolines. dntb.gov.ua This catalytic system demonstrates high regioselectivity and good tolerance for various functional groups, proceeding through a proposed radical pathway. dntb.gov.ua Furthermore, ruthenium catalysis has been employed for the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, also utilizing the 8-aminoquinoline group for direction. organic-chemistry.orgnih.gov Three-component reactions involving ruthenium-catalyzed remote C-H functionalization of 8-aminoquinoline amides have also been reported, allowing for the simultaneous introduction of multiple functional groups. youtube.com These methods provide a powerful strategy for elaborating the quinoline scaffold at the C5 position, which is structurally analogous to the 5-fluoro substituent in this compound.

Metal-Free Catalytic Systems in Halogenated Quinoline Synthesis

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce the reliance on potentially toxic and expensive transition metals.

For the synthesis of the quinoline ring itself, metal-free approaches often build upon classical methods. For instance, modifications to the Skraup, Doebner-von Miller, and Friedländer reactions have been developed that avoid metal catalysts, sometimes employing microwave irradiation or ionic liquids to improve efficiency. researchgate.net An iodine-catalyzed tandem cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines provides an environmentally friendly route to functionalized quinolines. jk-sci.com Electrocatalytic methods, using a catalytic amount of an iodide salt, have also been developed for the [4+2] annulation to form fused quinoline derivatives, avoiding the need for transition metals and chemical oxidants. youtube.com

For the functionalization of existing quinoline rings, metal-free methods for remote C-H halogenation have been established. An operationally simple, metal-free protocol for the C5-halogenation of 8-substituted quinolines uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. researchgate.netorganic-chemistry.org This reaction proceeds at room temperature, is open to the air, and shows excellent regioselectivity and broad substrate scope, including the halogenation of various 8-aminoquinoline derivatives. researchgate.netorganic-chemistry.org Additionally, Brønsted acids have been used to catalyze the C8-H functionalization of quinoline N-oxides with ynamides through an intramolecular Friedel-Crafts-type reaction. organic-chemistry.org

Sustainable and Green Chemistry Methodologies for Quinoline Synthesis

The principles of green chemistry, such as minimizing waste, using renewable resources, and avoiding hazardous substances, are increasingly being applied to the synthesis of quinolines. nih.govwikipedia.orgorganic-chemistry.org

One-pot syntheses and multi-component reactions inherently align with green chemistry principles by reducing the number of synthetic steps and purification procedures. nih.govlibretexts.org The use of greener solvents, such as water, ethanol, or polyethylene (B3416737) glycol (PEG), has been explored for various quinoline syntheses. nih.gov In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. wikipedia.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating quinoline synthesis. organic-chemistry.orgorganic-chemistry.orgscirp.orgyoutube.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgscirp.org For example, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can produce quinolines in minutes in excellent yields. organic-chemistry.org

The development of reusable and eco-friendly catalysts is another key aspect of green quinoline synthesis. This includes the use of nanocatalysts, which offer high surface area and reactivity, and can often be easily recovered and reused. mdpi.com For instance, metal nanoparticles doped on carbon aerogels have been used as reusable catalysts for the Friedländer synthesis under mild, solvent-free conditions. Similarly, manganese pincer complexes have been developed as catalysts for the sustainable synthesis of quinolines from 2-aminobenzyl alcohols and alcohols, proceeding with high atom efficiency. wikipedia.org

| Green Approach | Example Application | Key Advantages |

| Green Solvents | Friedländer synthesis in water or ethanol. nih.gov | Reduced toxicity, improved biodegradability. |

| Microwave-Assisted Synthesis | Rapid Friedländer and multicomponent reactions. organic-chemistry.orgorganic-chemistry.org | Drastically reduced reaction times, often improved yields. |

| Reusable Catalysts | Nanoparticle-catalyzed Friedländer synthesis. mdpi.com | Catalyst can be recovered and reused, reducing waste and cost. |

| One-Pot/MCRs | Cobalt-catalyzed one-pot synthesis of 3,4-substituted quinolines. libretexts.org | High atom economy, reduced number of synthetic steps. |

| Solvent-Free Reactions | Zinc(II) triflate-catalyzed three-component coupling. | Minimized solvent waste, simplified workup. |

Advanced Spectroscopic and Analytical Characterization of 8 Bromo 5 Fluoroquinolin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds. For 8-Bromo-5-fluoroquinolin-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to understand the through-bond and through-space atomic interactions.

Proton (¹H) NMR for Structural Connectivity and Proximity Effects

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group. The protons on the quinoline (B57606) ring system will exhibit characteristic splitting patterns (coupling) that reveal their connectivity.

Expected ¹H NMR Data (Predicted):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.5 | s | - |

| H-4 | ~7.8 | d | ~2.5 |

| H-6 | ~7.2 | dd | ~9.0, 4.0 |

| H-7 | ~7.6 | d | ~9.0 |

| NH₂ | ~5.0 | br s | - |

Disclaimer: The data presented in this table is predicted based on the analysis of similar quinoline structures and the known effects of substituents. Actual experimental values may vary.

The downfield chemical shift of H-2 is attributed to its position adjacent to the electronegative nitrogen atom of the quinoline ring. The H-4 proton is expected to appear as a doublet due to coupling with H-2, though this coupling might be small. The protons on the benzo-fused ring, H-6 and H-7, will be influenced by the adjacent fluorine and bromine atoms, respectively, leading to complex splitting patterns. The broad singlet for the amine protons (NH₂) is typical and its chemical shift can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly sensitive to the local electronic environment, with carbons attached to electronegative atoms (N, F, Br) appearing at lower field.

Expected ¹³C NMR Data (Predicted):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~130 |

| C-4 | ~120 |

| C-4a | ~148 |

| C-5 | ~158 (d, ¹JCF ≈ 250 Hz) |

| C-6 | ~115 (d, ²JCF ≈ 20 Hz) |

| C-7 | ~130 |

| C-8 | ~110 |

| C-8a | ~140 |

Disclaimer: The data presented in this table is predicted. The values are estimations based on known chemical shifts for substituted quinolines. The coupling constants (J) for fluorinated carbons are estimations.

The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in the proton-coupled ¹³C NMR spectrum. Carbons two or three bonds away from the fluorine will show smaller couplings. Carbons bonded to bromine (C-8) and nitrogen (C-2, C-8a) will also be significantly shifted downfield.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) can be observed, providing additional structural confirmation. The analysis of these coupling patterns helps in assigning the proton signals of the fluorinated ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C). HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the entire molecular skeleton by observing long-range correlations. For instance, correlations from H-2 to C-4 and C-8a would be expected.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₉H₆BrFN₂), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, providing a clear signature for the presence of a single bromine atom.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of HCN, Br, or other small fragments, helping to confirm the connectivity of the quinoline core.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the molecule, yielding bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the planar structure of the quinoline ring system and the positions of the bromo, fluoro, and amino substituents. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., involving the amine group) and halogen bonding (involving the bromine atom). As this compound is achiral, the determination of absolute stereochemistry is not applicable.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample material versus wavelength, a unique spectral fingerprint of the molecule is obtained. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

The key functional groups present in this compound are the primary amine (-NH2), the aromatic quinoline ring system, the carbon-bromine (C-Br) bond, and the carbon-fluorine (C-F) bond. The expected absorption frequencies for these groups are based on established spectroscopic principles for aromatic amines and halogenated aromatic compounds.

Primary amines typically exhibit two distinct N-H stretching vibrations in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. chemscene.com Additionally, the N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. chemscene.com The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the in-ring C=C and C=N stretching vibrations of the quinoline skeleton produce a series of bands in the 1600-1400 cm⁻¹ region. nih.gov

The presence of halogen substituents also gives rise to characteristic absorptions. The C-F stretching vibration is typically strong and found in the 1400-1000 cm⁻¹ range. The C-Br stretching vibration is observed at lower wavenumbers, generally in the 600-500 cm⁻¹ region of the fingerprint range.

A representative summary of the expected IR absorption bands for this compound is presented in the data table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~3450 - 3350 | Medium | N-H stretching (asymmetric) of primary amine |

| ~3350 - 3250 | Medium | N-H stretching (symmetric) of primary amine |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| ~1620 | Medium to Strong | N-H bending (scissoring) of primary amine |

| ~1590, 1500, 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~1250 | Strong | C-F stretching |

| ~830 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| ~580 | Medium | C-Br stretching |

This table presents expected values based on the analysis of similar aromatic and halogenated compounds. Actual experimental values may vary slightly.

Chromatographic Purity Assessment (e.g., HPLC, UPLC, GC)

Chromatographic techniques are indispensable for determining the purity of chemical compounds by separating the main component from any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of non-volatile compounds like this compound. Gas Chromatography (GC) is generally less suitable for this high molecular weight, polar compound unless derivatization is performed.

The purity assessment by HPLC or UPLC involves injecting a solution of the compound onto a chromatographic column. The components of the mixture are separated based on their differential interactions with the stationary phase and the mobile phase. A detector, typically a UV-Vis spectrophotometer, records the signal as the components elute from the column, generating a chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

For a compound like this compound, a reversed-phase HPLC or UPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components.

The development of a robust analytical method is crucial for ensuring the quality and consistency of pharmaceutical intermediates and other fine chemicals. rsc.org While specific, validated methods for this compound are proprietary to manufacturers, a typical set of parameters for HPLC and UPLC analysis is provided in the table below.

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 1 µL |

| Expected Retention Time | ~ 8-10 min | ~ 2-3 min |

| Typical Purity | >98% | >98% |

This table presents typical, representative parameters for the analysis of substituted quinolines. Actual methods must be validated for specific applications.

The use of UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it a preferred technique for high-throughput screening and quality control. hoffmanchemicals.com The purity determination from the resulting chromatogram provides a quantitative measure of the quality of the synthesized this compound.

Computational and Theoretical Investigations of 8 Bromo 5 Fluoroquinolin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict a wide array of molecular properties. For a molecule like 8-Bromo-5-fluoroquinolin-3-amine, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic energy. These calculations would provide foundational data for further analyses, including those outlined in the subsequent sections. The choice of functional and basis set is crucial in DFT calculations to ensure accuracy.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. Current time information in Pasuruan, ID. An MEP map of this compound would illustrate regions of negative potential, likely concentrated around the nitrogen atoms and the fluorine atom, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential would highlight sites prone to nucleophilic attack. Current time information in Pasuruan, ID. The color-coded surface of an MEP map provides an intuitive representation of the molecule's electrostatic landscape. Current time information in Pasuruan, ID.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the locations of these orbitals, offering insights into its chemical behavior in various reactions.

Mulliken and Natural Population Analysis (NPA) for Atomic Charge Distribution

To quantify the distribution of electronic charge among the atoms of a molecule, methods like Mulliken Population Analysis and Natural Population Analysis (NPA) are used. These analyses provide partial atomic charges, which are instrumental in understanding the molecule's polarity and electrostatic interactions. While Mulliken charges are computationally simpler to derive, NPA charges are generally considered more reliable as they are less dependent on the basis set used in the calculation.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For a compound with a rotatable amino group like this compound, this analysis would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Quantum Chemical Descriptors and Topological Polar Surface Area (TPSA) Calculations

A variety of quantum chemical descriptors, such as electronegativity, chemical hardness, and softness, can be derived from DFT calculations to further characterize a molecule's reactivity. Current time information in Pasuruan, ID. The Topological Polar Surface Area (TPSA) is another important descriptor, particularly in medicinal chemistry, as it correlates with a molecule's ability to permeate cell membranes. TPSA is calculated based on the surface contributions of polar atoms.

In Silico Modeling of Molecular Interactions (Focus on non-covalent chemical interactions)

Understanding the non-covalent interactions of this compound is key to predicting its behavior in condensed phases and biological systems. In silico modeling can be used to study interactions such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking. These interactions play a critical role in determining the compound's physical properties and its binding affinity to macromolecular targets.

Chemical Reactivity and Transformation Pathways of 8 Bromo 5 Fluoroquinolin 3 Amine

Reactivity of the Bromine Substituent

The bromine atom at the 8-position of the quinoline (B57606) ring is a key site for synthetic modification, primarily through nucleophilic displacement and organometallic cross-coupling reactions.

Nucleophilic Displacement Reactions

While direct nucleophilic substitution of an aryl bromide is generally challenging, it can be achieved under specific conditions, often requiring harsh reaction environments or activation by electron-withdrawing groups. In the case of 8-Bromo-5-fluoroquinolin-3-amine, the electron-withdrawing nature of the quinoline ring system can facilitate such reactions with strong nucleophiles.

Common nucleophiles that can displace the bromine atom include alkoxides (RO⁻), thiolates (RS⁻), and cyanide (CN⁻). These reactions typically proceed via an SNAr (Nucleophilic Aromatic Substitution) mechanism.

Table 1: Illustrative Nucleophilic Displacement Reactions of this compound Note: The following data is illustrative, based on general principles of nucleophilic aromatic substitution, as specific literature for this compound is not available.

| Nucleophile | Reagent | Product |

| Methoxide | Sodium methoxide (NaOMe) | 5-Fluoro-8-methoxyquinolin-3-amine |

| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 5-Fluoro-8-(phenylthio)quinolin-3-amine |

| Cyanide | Potassium cyanide (KCN) | 3-Amino-5-fluoroquinoline-8-carbonitrile |

Organometallic Cross-Coupling Reactivity

The bromine substituent is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 8-position. The general reactivity for Suzuki coupling partners is R₂–I > R₂–OTf > R₂–Br ≫ R₂–Cl. core.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. acs.orgnih.gov This is a versatile method for synthesizing a variety of N-arylated compounds. The development of various phosphine ligands has greatly expanded the scope of this reaction. nih.gov

Table 2: Examples of Organometallic Cross-Coupling Reactions with this compound Note: The following data is illustrative, based on established palladium-catalyzed cross-coupling reactions on similar 8-bromoquinoline (B100496) scaffolds, as specific literature for this compound is not available.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 8-Phenyl-5-fluoroquinolin-3-amine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-(5-Fluoroquinolin-8-yl)morpholine-3-amine |

Reactivity of the Fluorine Substituent

The fluorine atom at the 5-position also influences the reactivity of the quinoline ring, primarily through its potential for nucleophilic aromatic substitution and its electronic effects.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom, being highly electronegative, can act as a leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. The quinoline nitrogen itself contributes to this activation. However, displacing a fluorine atom often requires more forcing conditions compared to heavier halogens.

Influence on Neighboring Electron Density

The strong electron-withdrawing nature of the fluorine atom significantly impacts the electron density of the quinoline ring. This inductive effect can influence the regioselectivity of other reactions and modulate the basicity of the quinoline nitrogen and the exocyclic amine.

Reactivity of the Amine Moiety

The primary amine group at the 3-position is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amine or to introduce new functional groups.

Alkylation: The nitrogen of the amine is nucleophilic and can be alkylated by reaction with alkyl halides. This can lead to the formation of secondary and tertiary amines. chemguide.co.uk

Diazotization: Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). organic-chemistry.orgscienceinfo.com These diazonium salts are valuable intermediates that can be subsequently transformed into a wide range of functional groups through Sandmeyer-type reactions.

Table 3: Representative Reactions of the Amine Moiety in this compound Note: The following data is illustrative, based on the known reactivity of 3-aminoquinolines, as specific literature for this compound is not available.

| Reaction | Reagent | Product |

| Acylation | Acetyl chloride | N-(8-Bromo-5-fluoroquinolin-3-yl)acetamide |

| Alkylation | Methyl iodide | 8-Bromo-5-fluoro-N-methylquinolin-3-amine |

| Diazotization / Sandmeyer | 1. NaNO₂, HCl2. CuCl | 3,8-Dibromo-5-fluoroquinoline |

Acylation and Alkylation Reactions

The primary amine functionality at the C-3 position of the quinoline ring is a key center of reactivity, readily undergoing acylation and alkylation.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or acid anhydrides leads to the formation of the corresponding amides. libretexts.org This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct (e.g., HCl). libretexts.org The lone pair of electrons on the nitrogen of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The resulting amide product has a less nucleophilic nitrogen due to the delocalization of the lone pair into the adjacent carbonyl group, which prevents over-acylation. libretexts.org

Alkylation: While the amine group is also susceptible to alkylation by alkyl halides, this reaction is often more difficult to control than acylation. masterorganicchemistry.comwikipedia.org The initial reaction is a nucleophilic substitution where the amine attacks the alkyl halide to form a secondary amine. libretexts.org However, the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com Achieving selective mono-alkylation can be challenging and may require specific strategies such as using a large excess of the starting amine or employing reductive amination techniques. masterorganicchemistry.comlibretexts.org

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(8-Bromo-5-fluoroquinolin-3-yl)acetamide | Base (e.g., pyridine), Room Temperature |

| Alkylation | Methyl Iodide | Mixture of N-methylated products | Solvent (e.g., DMF, THF), Base |

Formation of Imines or Amides

Amide Formation: As detailed in the acylation section (5.3.1), amides are readily synthesized from this compound. This transformation is a robust and widely used reaction for modifying primary amines. The process involves the reaction of the amine with a carboxylic acid derivative, most commonly an acyl chloride or anhydride, often catalyzed by a base. libretexts.orgorganic-chemistry.org Direct condensation with a carboxylic acid is also possible using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Imine Formation: The primary amine group can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. masterorganicchemistry.com

Table 2: Imine and Amide Formation Pathways

| Formation | Reactant | Product Functional Group | Key Transformation |

|---|---|---|---|

| Imine | Aldehyde or Ketone | Imine (C=N) | Condensation with H₂O removal |

| Amide | Acyl Chloride | Amide (NH-C=O) | Nucleophilic Acyl Substitution |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Heterocycle

The quinoline ring itself is a substrate for substitution reactions, with the outcome directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly influence the reactivity and regioselectivity. The amine group (-NH₂) at C-3 is a powerful activating group and directs incoming electrophiles to the ortho (C-2 and C-4) positions. The halogen atoms (-Br at C-8 and -F at C-5) are deactivating groups but are also ortho-, para-directing. The interplay between the strongly activating amine and the deactivating halogens will determine the precise location of substitution. Given the potent activating nature of the amine, electrophilic attack is most likely to occur at the C-2 or C-4 positions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, particularly at the positions alpha and gamma to the nitrogen (C-2 and C-4), makes it susceptible to nucleophilic attack, especially if a good leaving group is present at these positions. In this compound, the bromine atom at the C-8 position is a potential site for nucleophilic substitution. Reactions like the Buchwald-Hartwig amination or Suzuki coupling could potentially replace the bromine atom with other functional groups, although such reactions often require transition-metal catalysts (e.g., palladium complexes). fishersci.co.uk The fluorine atom at C-5 is generally a poorer leaving group than bromine in these types of reactions.

Oxidation and Reduction Pathways of the Quinoline Core

Oxidation: The quinoline ring system is relatively resistant to oxidation. Under harsh oxidative conditions, the benzene portion of the ring system can be cleaved. The primary amine group at the C-3 position is susceptible to oxidation and may require protection if reactions targeting the ring are desired.

Reduction: The quinoline core can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) can reduce the pyridine part of the quinoline system, leading to the formation of 1,2,3,4-tetrahydroquinoline derivatives. The specific conditions of the hydrogenation (catalyst, pressure, temperature, solvent) can influence the extent and selectivity of the reduction. Complete reduction of both rings is possible but typically requires more forcing conditions. The presence of the bromine atom offers the possibility of dehalogenation during catalytic hydrogenation, which must be considered when planning a synthetic route.

Role of 8 Bromo 5 Fluoroquinolin 3 Amine As a Synthetic Building Block

Precursor for the Synthesis of Diverse Polysubstituted Quinolines6.2. Scaffold for Novel Heterocyclic Ring System Construction6.3. Applications in the Development of Advanced Materials and Dyes6.4. Use in Ligand Design for Organometallic and Asymmetric Catalysis

Additionally, no data is available to generate the requested data tables or the table of mentioned compounds.

Structure Reactivity and Structure Property Relationships in Halogenated Quinoline Derivatives

Systematic Investigation of Halogen Substituent Effects on Reaction Pathways

The reactivity of 8-Bromo-5-fluoroquinolin-3-amine is fundamentally dictated by the interplay of its halogen and amine substituents. The electron-donating amino group at the 3-position generally activates the pyridine (B92270) ring towards electrophilic substitution. Conversely, the electron-withdrawing nature of the fluorine and bromine atoms deactivates the benzene (B151609) ring.

Furthermore, the presence of halogens can influence the course of nucleophilic aromatic substitution reactions. While the pyridine ring of quinoline (B57606) is inherently electron-deficient and more susceptible to nucleophilic attack than the benzene ring, the specific substitution pattern of this compound does not feature a halogen on the pyridine ring, making direct nucleophilic displacement of a halogen less straightforward.

Positional Isomerism and its Impact on Chemical Reactivity and Physical Properties

The specific placement of the bromine atom at C8, the fluorine atom at C5, and the amino group at C3 is critical in defining the compound's unique characteristics. Positional isomerism, the variation in the location of these substituents, would lead to compounds with markedly different properties. rsc.org

For example, moving the electron-withdrawing fluorine atom to a different position, such as C6 or C7, would alter the electron density across the entire quinoline ring system, thereby affecting the basicity of the quinoline nitrogen and the nucleophilicity of the amino group. Similarly, shifting the bulky bromine atom from the C8 position could lead to significant changes in the molecule's steric environment, influencing its ability to interact with other molecules and surfaces.

Electronic and Steric Influence of Substituents on Quinoline Core Reactivity

The chemical behavior of the quinoline core in this compound is a direct result of the combined electronic and steric effects of its substituents.

Electronic Effects:

Fluorine (C5): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), significantly decreasing the electron density of the benzene ring. Its resonance effect (+R) is generally weaker than its inductive effect.

Bromine (C8): Bromine also exhibits a -I effect, though weaker than fluorine's, and a +R effect. The interplay of these effects deactivates the benzene ring towards electrophilic attack.

Amino Group (C3): The amino group is a powerful electron-donating group through resonance (+R), which strongly activates the pyridine ring towards electrophilic substitution, directing it to the C2 and C4 positions. It also has a weaker -I effect.

This combination of a highly activated pyridine ring and a deactivated benzene ring creates a molecule with regioselective reactivity.

Steric Effects:

The bromine atom at the C8 position, being larger than a hydrogen atom, creates steric hindrance around the peri-position. This can influence the approach of reagents and affect the conformation of the molecule.

The fluorine atom at C5 is relatively small and its steric impact is less pronounced compared to bromine.

The amino group at C3 also contributes to the steric environment of the pyridine ring, potentially influencing reactions at the adjacent C2 and C4 positions.

Rational Design Principles for Modulating Chemical Properties through Fluorine and Bromine Placement

The principles of rational design allow for the strategic modification of molecules like this compound to fine-tune their chemical and physical properties for specific applications. nih.gov

Modulating Reactivity: By altering the position of the fluorine and bromine atoms, the electronic landscape of the quinoline ring can be systematically changed. For example, placing an electron-withdrawing group on the pyridine ring would decrease its basicity and reactivity towards electrophiles. Conversely, moving the halogens to positions that enhance their resonance donation could increase the electron density at specific sites.

Controlling Physical Properties: The placement of halogens is a key strategy for modulating properties like lipophilicity and solubility. The introduction of a fluorine atom often increases lipophilicity, which can be a desirable trait in medicinal chemistry. The position of the polar amino group and the halogens will also dictate the molecule's crystal packing and melting point.

Directing Molecular Interactions: The strategic placement of halogen atoms can be used to introduce specific non-covalent interactions, such as halogen bonding. researchgate.netnih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. The ability to form such bonds is dependent on the type of halogen and its electronic environment, providing another tool for rational molecular design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.